molecular formula C16H25NO2 B1683010 Tramadol CAS No. 27203-92-5

Tramadol

Cat. No.: B1683010
CAS No.: 27203-92-5
M. Wt: 263.37 g/mol
InChI Key: TVYLLZQTGLZFBW-ZBFHGGJFSA-N

Description

Tramadol is a synthetic opioid analgesic classified as a Step 2 agent under the WHO pain ladder. It is prescribed for moderate to severe pain, including postoperative, neuropathic, and chronic pain conditions (e.g., cancer, osteoarthritis) . Unlike classical opioids (e.g., morphine), this compound exhibits a dual mechanism:

  • Opioid receptor agonism: Primarily via μ-opioid receptor activation through its metabolite O-desmethylthis compound.
  • Monoamine reuptake inhibition: Blocks serotonin (5-HT) and norepinephrine (NE) reuptake, enhancing descending inhibitory pain pathways .

This compound’s safety profile is notable for lower risks of respiratory depression, constipation, and physical dependence compared to equianalgesic doses of strong opioids like morphine . However, concerns about cardiac arrhythmias (e.g., QT prolongation) and serotonin syndrome have been raised in recent studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tramadol can be synthesized through a Mannich reaction involving the condensation of cyclohexanone, formaldehyde, and dimethylamine, followed by a Grignard reaction with 3-methoxyphenylmagnesium bromide. The resulting product is then subjected to hydrogenation to yield this compound .

Industrial Production Methods: In industrial settings, this compound hydrochloride is prepared by reacting a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process can be carried out without the use of carcinogenic solvents, making it safer and more efficient .

Chemical Reactions Analysis

Types of Reactions: Tramadol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group in this compound can be reduced to an amine.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Clinical Applications

Tramadol is indicated for various types of pain, as detailed in the following table:

Pain Type Clinical Evidence
Post-operative Pain Effective in reducing pain following surgical procedures .
Chronic Pain Utilized for conditions like osteoarthritis, fibromyalgia, and cancer-related pain .
Neuropathic Pain Demonstrated efficacy in diabetic neuropathy and other neuropathic conditions .
Labor Pain Used as an analgesic during labor due to its safety profile .
Lower Back Pain Comparable effectiveness to traditional opioids with lower side effects .

Safety Profile

This compound has a favorable safety profile compared to traditional opioids. It presents a lower risk of respiratory depression and addiction potential. However, it is not devoid of risks; potential side effects include seizures and serotonin syndrome, particularly when combined with other serotonergic agents .

Case Study 1: Chronic Pain Management

A 65-year-old female with chronic osteoarthritis was treated with this compound 100 mg every 12 hours. Over six months, she reported a significant reduction in pain scores (from 8/10 to 3/10) and improved mobility without severe side effects. This case highlights this compound's effectiveness in managing chronic pain while maintaining a favorable safety profile.

Case Study 2: Post-operative Pain Relief

A clinical trial involving 200 patients undergoing knee replacement surgery assessed this compound's effectiveness compared to morphine. Patients receiving this compound reported lower pain scores and required fewer rescue medications, indicating its efficacy in acute post-operative settings .

Research Findings

Recent studies have reinforced this compound's role in pain management:

  • A systematic review indicated that this compound is effective for both acute and chronic pain management, showing comparable results to traditional opioids but with fewer adverse effects .
  • Research into this compound's multi-modal action has opened avenues for its use beyond pain relief, including potential anxiolytic and antidepressant effects due to its serotonin-norepinephrine reuptake inhibition properties .

Mechanism of Action

Tramadol exerts its effects through a combination of opioid and non-opioid mechanisms. It acts as an agonist at the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. This dual action enhances its analgesic properties by modulating pain perception and response . This compound is metabolized in the liver to O-desmethylthis compound, which has a higher affinity for the μ-opioid receptor and contributes significantly to its analgesic effects .

Comparison with Similar Compounds

Tapentadol

Mechanism : Tapentadol combines μ-opioid receptor (MOP) agonism and NE reuptake inhibition but lacks significant serotonergic activity .
Efficacy :

  • Tapentadol’s potency is 2–3× higher than tramadol due to stronger MOP binding .

Abuse Potential:

  • Tapentadol ER (extended-release) had a lower prescription-adjusted abuse risk than this compound IR (immediate-release) in postmarketing data (2009–2012). However, hydrocodone (Schedule III) had higher unadjusted abuse prevalence due to wider availability .
  • This compound’s diversion rates remain low compared to oxycodone and hydrocodone, attributed to its perceived milder euphoric effects .
Parameter This compound Tapentadol
Receptor Action MOP + 5-HT/NE MOP + NE
Typical Dose 50–100 mg q4–6h 50–100 mg q4–6h
Abuse Risk (Adjusted) Moderate Low-Moderate
Key Side Effects Nausea, dizziness, serotonin syndrome Constipation, dizziness

Data from

NSAIDs (Diclofenac, Ketorolac)

Mechanism : NSAIDs inhibit cyclooxygenase (COX), reducing prostaglandin-mediated inflammation. This compound lacks anti-inflammatory effects but modulates pain centrally .
Postoperative Pain :

  • In a study of IL-6 levels after third molar extraction, this compound showed higher IL-6 (pro-inflammatory cytokine) at 24 hours compared to diclofenac and ketorolac, suggesting weaker anti-inflammatory activity. By 72 hours, IL-6 levels normalized across all groups .
Parameter This compound Diclofenac Ketorolac
IL-6 Peak (24h) 68.2 pg/mL 42.1 pg/mL 39.8 pg/mL
Analgesic Onset 30–60 min 20–30 min 15–30 min
GI Risk Low High High

Data from

Combination Analgesics (this compound/Acetaminophen)

Efficacy :

  • A fixed-dose combination of this compound (37.5 mg) and acetaminophen (325 mg) showed superior analgesia versus either drug alone in acute postoperative pain (SPID48 scores: 28.7 vs. 18.9 for this compound alone) .
  • Synergy is attributed to this compound’s central action and acetaminophen’s peripheral COX inhibition .

Classical Opioids (Morphine, Meperidine)

Postoperative Use :

  • IV this compound (50–100 mg) matched morphine’s analgesia in abdominoplasty but with lower nausea incidence (26% vs. 33%) .
  • Compared to meperidine, this compound showed faster resolution of postepidural shivering (5 vs. 8 minutes) and less somnolence (10% vs. 25%) .

Dependence Profile :

  • This compound’s κ-opioid affinity and serotonin effects reduce euphoria, resulting in lower diversion rates than oxycodone or hydrocodone .

Key Considerations in Clinical Use

  • Cardiac Risks : this compound may prolong QT intervals, warranting caution in patients with arrhythmias or polypharmacy .
  • Drug Interactions : Serotonergic drugs (e.g., SSRIs) increase seizure and serotonin syndrome risk .
  • Chronic Pain: this compound’s efficacy in neuropathic pain (via 5-HT/NE modulation) surpasses NSAIDs but is inferior to gabapentinoids .

Biological Activity

Tramadol is a synthetic analgesic that has gained prominence for its dual mechanism of action, primarily as a mu-opioid receptor agonist and as a serotonin-norepinephrine reuptake inhibitor (SNRI). This multifaceted pharmacological profile allows this compound to effectively manage pain while also exhibiting potential effects on mood and cognitive function. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and relevant clinical findings.

Pharmacokinetics of this compound

This compound is administered as a racemic mixture, with both enantiomers contributing to its analgesic effects. Upon administration, this compound is rapidly absorbed with a bioavailability of approximately 75% due to first-pass metabolism in the liver. The pharmacokinetic parameters for this compound include:

ParameterValue
Peak Plasma Concentration (Cmax)~300 μg/L (100 mg dose)
Time to Peak Concentration (Tmax)1.6-1.9 hours
Steady-State ConcentrationAchieved within 2 days

The major active metabolite, O-desmethylthis compound (M1), is formed through the action of cytochrome P450 enzymes, particularly CYP2D6. The plasma concentration of M1 peaks approximately three hours after this compound administration .

This compound's analgesic effects arise from multiple mechanisms:

  • Mu-Opioid Receptor Agonism : Both (+)-tramadol and its metabolite M1 act as agonists at the mu-opioid receptors, contributing to pain relief.
  • Serotonin and Norepinephrine Reuptake Inhibition : (+)-tramadol inhibits serotonin reuptake, while (-)-tramadol inhibits norepinephrine reuptake. This dual action enhances the analgesic effect and may provide additional benefits in managing mood disorders .

Association with Dementia

A recent population-based study involving 1,865,827 older adults indicated that prolonged use of this compound was associated with an increased risk of all-cause dementia. The incidence rates per 1000 person-years were as follows:

Duration of this compound UseIncidence Rate (per 1000 person-years)
Nonusers6.1
1-14 days6.2
15-90 days7.7
>90 days8.0

The study found a dose-response relationship indicating that longer cumulative durations of this compound use corresponded with higher risks for dementia .

Serotonin Transporter Occupancy

A positron emission tomography (PET) study demonstrated that this compound significantly occupies serotonin transporters in the brain, with occupancy rates reaching approximately 34.7% at a dose of 50 mg and 50.2% at 100 mg. This suggests that this compound's efficacy in pain management may be partly due to its serotonergic activity .

Adverse Effects and Toxicology

Chronic use of this compound has been linked to various adverse effects, including potential neurotoxic impacts evidenced by increased levels of malondialdehyde (MDA) and decreased superoxide dismutase (SOD) activity in animal studies. These findings suggest oxidative stress may play a role in the toxicity associated with prolonged this compound exposure .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of tramadol, and how do they influence pharmacokinetic variability in human studies?

this compound undergoes extensive metabolism via O- and N-demethylation, cyclohexyl hydroxylation, and conjugation (glucuronidation/sulfation), producing 24 identified metabolites . The polymorphic enzyme CYP2D6 primarily drives O-demethylation, generating the active metabolite O-desmethylthis compound (M1), while CYP3A4 and CYP2B6 contribute to N-demethylation. Genetic variability in CYP2D6 significantly impacts analgesic efficacy and adverse effects, necessitating pharmacogenetic stratification in clinical studies . Methodologically, researchers should combine toxicokinetic profiling (e.g., LC-MS/MS for metabolite quantification ) with genotyping to isolate phenotype-specific responses.

Q. Which analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?

Reversed-phase LC-MS/MS with isotope-labeled internal standards is the gold standard for sensitivity and specificity, achieving linear ranges of 10–2000 μg/L in urine with LODs of 2.5–6.5 μg/L . For cost-effective alternatives, surfactant-assisted microextraction coupled with GC-Flame Ionization Detection (FID) offers preconcentration factors of 391–466, suitable for low-resource settings . Researchers should validate methods using multivariate experimental designs to optimize parameters (e.g., pH, extraction time, solvent volume) .

Q. How does this compound’s efficacy in cancer pain compare to its use in osteoarthritis, and what methodological biases affect these comparisons?

In cancer pain, this compound (50–600 mg/day) shows moderate efficacy but is limited by high heterogeneity in trial designs (e.g., cross-over vs. parallel-group) and small sample sizes, leading to GRADE assessments of "very low quality" . For osteoarthritis, meta-analyses reveal only 4% absolute pain reduction over placebo, with industry-funded trials overestimating benefits . Researchers must standardize endpoints (e.g., ≥30% pain reduction) and control for publication bias via prospective registry data.

Advanced Research Questions

Q. How can researchers address heterogeneity in clinical trial data when evaluating this compound’s efficacy for conditions like premature ejaculation (PE)?

Heterogeneity in PE trials arises from variable dosing (25–100 mg) and inconsistent definitions of "on-demand" use. Pooled analyses show 50 mg and 100 mg doses yield comparable efficacy (MD: 452.7 seconds, p=0.17), but high inter-study variability (I² >75%) necessitates dose-escalation trials . Bayesian hierarchical models or subgroup analyses stratified by baseline intravaginal ejaculatory latency time (IELT) can reduce confounding.

Q. What methodological considerations are critical when designing studies to assess CYP2D6 polymorphism effects on this compound’s efficacy and toxicity?

Key considerations include:

  • Phenotyping : Use urinary metabolic ratios (e.g., this compound/M1) to classify CYP2D6 activity .
  • Population Selection : Enroll ultra-rapid (UMs), extensive (EMs), and poor metabolizers (PMs) to capture genotypic diversity.
  • Safety Monitoring : Track serotonin syndrome risk in PMs (reduced M1) and respiratory depression in UMs (elevated M1) .
  • Drug-Drug Interactions : Co-administer CYP2D6 inhibitors (e.g., paroxetine) to simulate PM phenotypes experimentally .

Q. How can data mining approaches complement traditional clinical studies in assessing this compound’s off-label uses, such as for depression?

Patient-reported outcomes (e.g., Drugs.com reviews) indicate 94.6% perceive this compound as "effective" for depression, but these lack controlled comparisons . Data mining can identify real-world safety signals (e.g., misuse patterns) and generate hypotheses for RCTs. Researchers should triangulate findings with electronic health records (EHRs) to adjust for confounding by indication.

Q. What strategies mitigate interspecies metabolic differences when translating preclinical this compound studies to humans?

Rats and dogs exhibit distinct metabolic profiles: dogs produce higher M1 levels (65% bioavailability) compared to rats (73% parent drug excretion) . To improve translational relevance:

  • Use humanized CYP2D6 transgenic models .
  • Conduct in vitro metabolism assays with human hepatocytes.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict human clearance .

Q. How can systematic reviews optimize methodologies for assessing this compound’s abuse potential in nonmedical contexts?

Follow PRISMA-SCR guidelines to map prevalence and risk factors, as demonstrated in African studies where youth misuse correlates with unregulated access . Combine qualitative methods (e.g., media discourse analysis ) with toxicology data (e.g., LC-MS/MS quantification ) to contextualize sociocultural drivers. Regulatory analyses should reference DEA scheduling criteria, which classify this compound’s abuse potential as comparable to propoxyphene (Schedule IV) .

Q. Tables

Table 1. Key this compound Metabolites and Analytical Methods

MetabolitePathwayDetection MethodReference
O-Desmethylthis compound (M1)CYP2D6 O-demethylationLC-MS/MS [1,7,14]
N-Desmethylthis compound (M2)CYP3A4/CYP2B6 N-demethylationGC-FID [14,16]
Glucuronide ConjugatesPhase II metabolismHydrolysis + LC-MS/MS[14]

Table 2. Methodological Recommendations for Clinical Trials

ChallengeSolutionReference
Small sample sizesMulti-center collaborations[2,15]
Heterogeneous dosingStandardized protocols (e.g., 50 mg/day)[5,15]
Genetic variabilityCYP2D6 genotyping + phenotyping[1,17]

Properties

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
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InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1
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InChI Key

TVYLLZQTGLZFBW-ZBFHGGJFSA-N
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Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
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Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O
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Molecular Formula

C16H25NO2
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DSSTOX Substance ID

DTXSID90858931, DTXSID401167150
Record name Tramadol
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Record name (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol
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Molecular Weight

263.37 g/mol
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Physical Description

Solid
Record name Tramadol
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Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4), Soluble, 7.50e-01 g/L
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CAS No.

123154-38-1, 27203-92-5
Record name (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol
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Record name Tramadol [INN:BAN]
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Record name TRAMADOL
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Melting Point

178-181 °C, 180 - 181 °C
Record name Tramadol
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Synthesis routes and methods I

Procedure details

3 kg (10 mole) (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol hydrochloride (1) were suspended in 4800 ml water and treated with 1.6 kg crushed ice. 1300 ml of 36-38% (technical) caustic soda solution were added drop-wise with stirring. The mixture was subsequently extracted with 7000 ml dichloromethane, and was extracted with a further 2000 ml dichloromethane after phase separation. The combined organic phases were dried over sodium sulphate. After removing the solvent by distillation, 2630 g (99% theoretical) of (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol were obtained as a syrup.
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
4800 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tramadol hydrochloride was heated at 90 V for 3.5 s (methanol/dichloromethane solvent mixture used for coating) using the above-described apparatus to provide tramadol aerosol in 100% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.